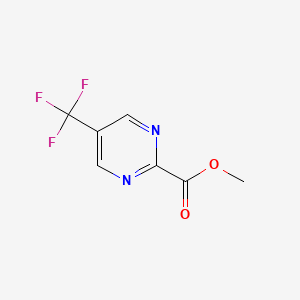
4-Bromo-2-(difluoromethyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-(difluoromethyl)benzonitrile: is an organic compound with the molecular formula C8H4BrF2N and a molecular weight of 232.02 g/mol . This compound is characterized by the presence of a bromine atom and a difluoromethyl group attached to a benzonitrile core. It is commonly used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
作用機序
Target of Action
It is known that this compound belongs to the benzonitrile class of compounds, which are important organic synthesis materials and intermediates widely used in pharmaceuticals, pesticides, dyes, fragrances, corrosion inhibitors, and liquid crystal materials .
Pharmacokinetics
Its solubility in chloroform, dichloromethane, and ethyl acetate suggests that it may have good bioavailability
Action Environment
It should be stored in a dark place, sealed, and at room temperature to maintain its stability . It’s also important to avoid all personal contact, including inhalation, and use protective clothing when there’s a risk of exposure .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(difluoromethyl)benzonitrile typically involves multi-step reactions. One common method includes the bromination of 2-(difluoromethyl)benzonitrile using N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . The reaction is carried out at low temperatures (around 0°C) to ensure selective bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: 4-Bromo-2-(difluoromethyl)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include , , and .
Oxidation Reactions: Reagents like or are used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction reactions can lead to the formation of corresponding alcohols, aldehydes, or acids .
科学的研究の応用
Chemistry: 4-Bromo-2-(difluoromethyl)benzonitrile is widely used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various heterocycles and liquid crystals .
Biology and Medicine: In the field of medicinal chemistry, this compound is used in the synthesis of potential pharmaceutical agents. It is involved in the development of drugs targeting specific biological pathways .
Industry: The compound finds applications in the production of agrochemicals, dyes, and advanced materials. It is used in the synthesis of functional materials with specific properties .
類似化合物との比較
- 4-Bromo-2-(trifluoromethyl)benzonitrile
- 4-Bromo-2-fluorobenzonitrile
- 4-(Difluoromethyl)benzonitrile
Comparison: 4-Bromo-2-(difluoromethyl)benzonitrile is unique due to the presence of both bromine and difluoromethyl groups, which impart distinct chemical and physical properties. Compared to its analogs, it offers a balance of reactivity and stability, making it a versatile intermediate in various synthetic applications .
特性
IUPAC Name |
4-bromo-2-(difluoromethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2N/c9-6-2-1-5(4-12)7(3-6)8(10)11/h1-3,8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMBHUIHCFKBAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B6590993.png)


![Tetrakis[4-(1-imidazolyl)phenyl]methane](/img/structure/B6591035.png)




![2-(4-Fluorophenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/structure/B6591066.png)


![4'-[(Trifluoromethyl)thio]-1,1'-biphenyl-2-amine](/img/structure/B6591096.png)

![Methyl 4H-thieno[3,2-c]thiochromene-2-carboxylate](/img/structure/B6591101.png)
